![molecular formula C13H11FO2 B6373086 3-Fluoro-5-(2-hydroxymethylphenyl)phenol, 95% CAS No. 1261943-72-9](/img/structure/B6373086.png)
3-Fluoro-5-(2-hydroxymethylphenyl)phenol, 95%
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Overview
Description
3-Fluoro-5-(2-hydroxymethylphenyl)phenol, 95% (3F5HMPP) is an important synthetic compound used in a variety of scientific research applications. It is a versatile compound that has been used for a wide range of purposes, such as in the synthesis of pharmaceuticals, in the development of new materials, and as a catalyst in chemical reactions.
Scientific Research Applications
3-Fluoro-5-(2-hydroxymethylphenyl)phenol, 95% is widely used in scientific research applications. It has been used in a variety of fields, including materials science, pharmaceuticals, and biochemistry. In materials science, 3-Fluoro-5-(2-hydroxymethylphenyl)phenol, 95% has been used as a precursor to a variety of polymers and other materials. In pharmaceuticals, it has been used in the synthesis of various drugs, such as anti-cancer agents and antibiotics. In biochemistry, 3-Fluoro-5-(2-hydroxymethylphenyl)phenol, 95% has been used as a catalyst in the synthesis of various compounds.
Mechanism of Action
The mechanism by which 3-Fluoro-5-(2-hydroxymethylphenyl)phenol, 95% works is not yet fully understood. However, it is believed to work by binding to certain enzymes, which then catalyze certain biochemical reactions. It is also believed to interact with certain receptors, which then affect the activity of certain proteins.
Biochemical and Physiological Effects
3-Fluoro-5-(2-hydroxymethylphenyl)phenol, 95% has been shown to have a variety of biochemical and physiological effects. In particular, it has been shown to affect the activity of certain enzymes, receptors, and proteins. It has also been shown to affect the expression of certain genes. In addition, it has been shown to have an effect on the metabolism of certain compounds.
Advantages and Limitations for Lab Experiments
3-Fluoro-5-(2-hydroxymethylphenyl)phenol, 95% has several advantages and limitations when used in laboratory experiments. One of the advantages is that it is relatively easy to synthesize and can be stored in a variety of forms. This makes it convenient for use in experiments. On the other hand, 3-Fluoro-5-(2-hydroxymethylphenyl)phenol, 95% is a relatively expensive compound, which can limit its use in some experiments. Additionally, it is not as stable as some other compounds and can be degraded by certain conditions.
Future Directions
There are a variety of potential future directions for 3-Fluoro-5-(2-hydroxymethylphenyl)phenol, 95%. One potential direction is the development of new materials using 3-Fluoro-5-(2-hydroxymethylphenyl)phenol, 95% as a precursor. Another potential direction is the development of new pharmaceuticals using 3-Fluoro-5-(2-hydroxymethylphenyl)phenol, 95% as a starting material. Additionally, further research into the mechanism of action of 3-Fluoro-5-(2-hydroxymethylphenyl)phenol, 95% could lead to new insights into its biochemical and physiological effects. Finally, further research into the synthesis of 3-Fluoro-5-(2-hydroxymethylphenyl)phenol, 95% could lead to more efficient and cost-effective methods of production.
Synthesis Methods
3-Fluoro-5-(2-hydroxymethylphenyl)phenol, 95% can be synthesized by a variety of methods. The most common method is the reaction of 5-(2-hydroxymethylphenyl)-3-fluorophenol with a base such as potassium hydroxide or sodium hydroxide. This reaction produces a mixture of 3-Fluoro-5-(2-hydroxymethylphenyl)phenol, 95% and the corresponding 5-(2-hydroxymethylphenyl)-3-fluorobenzoic acid. The mixture can then be separated by distillation, recrystallization, or chromatography.
properties
IUPAC Name |
3-fluoro-5-[2-(hydroxymethyl)phenyl]phenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FO2/c14-11-5-10(6-12(16)7-11)13-4-2-1-3-9(13)8-15/h1-7,15-16H,8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUBJBIXZJXVDLR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CO)C2=CC(=CC(=C2)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80684140 |
Source
|
Record name | 5-Fluoro-2'-(hydroxymethyl)[1,1'-biphenyl]-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80684140 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1261943-72-9 |
Source
|
Record name | 5-Fluoro-2'-(hydroxymethyl)[1,1'-biphenyl]-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80684140 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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